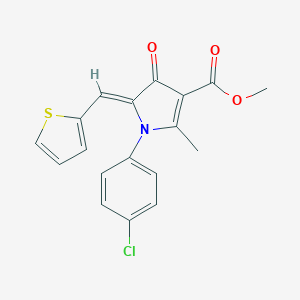
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as THP or Thieno[3,2-c]pyrrole-4,6-dione, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用机制
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is believed to exert its effects by binding to specific target proteins and modulating their activity. For example, it has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which plays a key role in the development of cancer. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune function. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.
实验室实验的优点和局限性
One of the main advantages of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its high potency, which allows for the use of low concentrations of the compound. It is also relatively stable and easy to handle. However, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for the compound, and the exploration of its interactions with specific target proteins. Additionally, the use of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a fluorescent probe for cellular imaging could be further optimized and expanded.
合成方法
The synthesis of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-thienylmethylamine with ethyl acetoacetate, followed by cyclization and esterification. The resulting product is a yellow crystalline powder with a molecular weight of 396.88 g/mol and a melting point of 180-182°C.
科学研究应用
Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of potential applications in scientific research, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a fluorescent probe for cellular imaging. It has also been investigated for its potential anti-cancer and anti-inflammatory properties.
属性
产品名称 |
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
分子式 |
C18H14ClNO3S |
分子量 |
359.8 g/mol |
IUPAC 名称 |
methyl (5Z)-1-(4-chlorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI 键 |
AUSRNKVHPZSTFD-GDNBJRDFSA-N |
手性 SMILES |
CC1=C(C(=O)/C(=C/C2=CC=CS2)/N1C3=CC=C(C=C3)Cl)C(=O)OC |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
规范 SMILES |
CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298943.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298946.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298947.png)
![9-(4-chlorophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298949.png)
![2-mesityl-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298950.png)
![3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298952.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetamide](/img/structure/B298953.png)
![2-[3-({3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B298954.png)

![3-cyclohexyl-2-[(4-fluorophenyl)imino]-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298958.png)

![[1-(4-Chloro-benzyl)-1H-indol-3-yl]-morpholin-4-yl-methanethione](/img/structure/B298963.png)